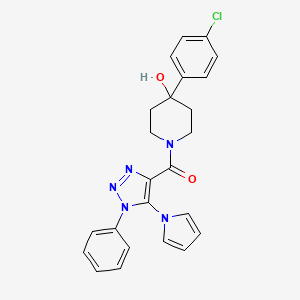

(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound "(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone" is a structurally complex molecule featuring a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, coupled to a triazole-pyrrole hybrid scaffold. Its synthesis and characterization likely rely on modern crystallographic and spectroscopic techniques, such as X-ray diffraction (using programs like SHELXL ) and NMR spectroscopy .

Properties

IUPAC Name |

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O2/c25-19-10-8-18(9-11-19)24(32)12-16-29(17-13-24)23(31)21-22(28-14-4-5-15-28)30(27-26-21)20-6-2-1-3-7-20/h1-11,14-15,32H,12-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDBKKCWTLUHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule with potential implications in pharmacology, particularly in the treatment of psychiatric disorders. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 467.03 g/mol. Its structure includes a piperidine ring, chlorophenyl group, and a triazole moiety, which are known to influence its biological properties.

Antipsychotic Properties

Research indicates that derivatives with similar structural components exhibit significant antipsychotic activity. The piperidine and triazole rings are often associated with interactions at dopamine and serotonin receptors, which are critical in the modulation of mood and behavior.

Neuropharmacological Studies

Several studies have demonstrated the neuropharmacological effects of compounds related to this structure:

- Dopamine Receptor Affinity : Compounds with piperidine derivatives have shown high affinity for dopamine D2 receptors, which is crucial for their antipsychotic effects .

- Serotonin Receptor Modulation : Some derivatives have been identified as serotonin receptor agonists or antagonists, contributing to their efficacy in treating mood disorders .

- Triazole Influence : The presence of the triazole ring enhances the compound's ability to cross the blood-brain barrier, increasing its potential effectiveness in central nervous system applications .

Study 1: Antipsychotic Efficacy

A study conducted on similar piperidine derivatives demonstrated their effectiveness in reducing symptoms of schizophrenia in animal models. The compounds exhibited a significant reduction in hyperactivity and stereotypic behaviors, indicating their potential as antipsychotic agents .

Study 2: Serotonergic Activity

In vitro assays have shown that related compounds can significantly modulate serotonin levels in neuronal cultures. This modulation is believed to contribute to their antidepressant-like effects observed in behavioral tests .

Data Table: Comparative Biological Activity

Scientific Research Applications

Neuropharmacology

The compound is related to haloperidol, an antipsychotic medication. It has been studied for its potential as an antipsychotic agent due to its ability to modulate dopaminergic pathways. Research indicates that derivatives of piperidine can exhibit antipsychotic effects by acting as dopamine D2 receptor antagonists, which are critical in treating schizophrenia and other psychotic disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. The incorporation of the triazole ring has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 28 to 104 nM against cancer cells . This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.

Antioxidant Properties

Research indicates that compounds containing piperidine and triazole moieties possess significant antioxidant properties. These properties can be beneficial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on related compounds demonstrated that modifications to the piperidine structure significantly enhanced anticancer activity. The introduction of electron-withdrawing groups increased the potency against HeLa cells, indicating that structural optimization is key in developing effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on its structural motifs, comparisons can be inferred with related molecules:

Piperidine Derivatives

Piperidine scaffolds substituted with aromatic groups (e.g., 4-chlorophenyl) are prevalent in CNS-targeting drugs. For example:

- Haloperidol : A antipsychotic with a 4-chlorophenyl-piperidine moiety. Unlike the target compound, haloperidol lacks a triazole-pyrrole system, which may reduce its binding specificity.

- Risperidone : Features a piperidine ring fused with a benzisoxazole. The hydroxyl group in the target compound could enhance solubility compared to risperidone’s lipophilic structure.

Triazole-Pyrrole Hybrids

The triazole-pyrrole moiety is rare in the literature. However:

- Cefatrizine : A cephalosporin antibiotic with a triazole-thiadiazole system. The pyrrole group in the target compound may confer distinct electronic properties affecting receptor interactions.

- Tazobactam : A β-lactamase inhibitor with a triazole ring. The absence of a β-lactam ring in the target compound suggests divergent mechanisms of action.

Methanone-Linked Compounds

Methanone bridges are common in kinase inhibitors. For example:

- Imatinib: A tyrosine kinase inhibitor with a benzamide linker. The target compound’s methanone group may stabilize binding via hydrogen bonding, similar to imatinib’s amide functionality.

Limitations of Available Evidence

Toxics Release Inventory data are unrelated to structural or functional comparisons.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions, with rigorous control of stoichiometry (1:1.2 ratio of azide to alkyne) to minimize byproducts .

- Step 2: Coupling the triazole moiety with the chlorophenyl-hydroxypiperidine fragment using a nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., Cl vs. Br). Catalytic Pd(PPh₃)₄ with K₂CO₃ in toluene at 80°C improves cross-coupling efficiency .

- Step 3: Final acylation with the pyrrole-containing methanone group using DCC/DMAP-mediated coupling in anhydrous DCM. Purification via column chromatography (hexane:EtOAc gradient) ensures >95% purity .

Key Considerations: Monitor reaction progress via TLC and adjust solvent polarity to mitigate side reactions.

Basic: What analytical techniques are essential for validating the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (1,4-disubstitution) and piperidine hydroxyl group. Aromatic protons in the 7.2–8.1 ppm range and downfield shifts for the carbonyl group (~170 ppm in ¹³C) are diagnostic .

- HRMS (ESI+): Verify molecular ion peaks ([M+H]⁺) with <2 ppm error tolerance.

- Chromatography:

- Elemental Analysis: Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-hydroxypiperidine moiety in target binding?

Methodological Answer:

- Comparative Analog Synthesis: Synthesize derivatives with modified piperidine substituents (e.g., 4-methoxy, 4-cyano) and evaluate binding affinity via radioligand displacement assays (e.g., Ki values for receptor targets) .

- Crystallography: Co-crystallize the compound with its target protein (e.g., kinase or GPCR) to identify hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp/Glu). Synchrotron X-ray diffraction (1.5–2.0 Å resolution) is critical .

- MD Simulations: Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to compare conformational stability of analogs. The 4-hydroxyl group may stabilize binding via water-mediated interactions .

Advanced: How should researchers address contradictions in reported biological activity across cell-based vs. enzymatic assays?

Methodological Answer:

- Assay Optimization:

- Cell Permeability: Measure logP (e.g., 3.2 ± 0.2 via shake-flask method) to assess membrane penetration. Low permeability in cell-based assays may explain reduced activity compared to enzymatic studies .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperidine ring) .

- Data Normalization: Use Z-factor scoring to validate assay robustness. For enzymatic assays, include positive controls (e.g., staurosporine for kinases) to ensure target engagement .

Advanced: What crystallographic insights from analogous compounds guide formulation strategies for this methanone derivative?

Methodological Answer:

- Polymorph Screening: Analyze crystal packing of structurally similar compounds (e.g., (1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanones) to predict solubility. Monoclinic (P21/c) systems with intermolecular π-π stacking often exhibit poor aqueous solubility .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds in 4-hydroxypiperidine derivatives) to prioritize co-crystal formers (e.g., succinic acid) for enhanced bioavailability .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Dynamic Exchange Analysis: Variable-temperature NMR (25–60°C) identifies rotameric equilibria in the triazole-pyrrole linkage. Broadening/resolution changes above 40°C confirm conformational flexibility .

- Residual Solvent Check: Use ¹H NMR with DMSO-d6 to detect trace THF or DCM (δ 3.58 ppm or δ 5.32 ppm), which may skew integration values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.